Product packaging for 4,4-Bis(methoxymethyl)-2,6-dimethylheptane(Cat. No.:CAS No. 129228-07-5)

4,4-Bis(methoxymethyl)-2,6-dimethylheptane

Cat. No.: B181526
CAS No.: 129228-07-5
M. Wt: 216.36 g/mol
InChI Key: PVWCLOAAEFMTLH-UHFFFAOYSA-N
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Description

Significance of 4,4-Bis(methoxymethyl)-2,6-dimethylheptane in Industrial and Academic Domains

The significance of this compound appears to be primarily within the realm of academic and specialized chemical research. It is available from various chemical suppliers, indicating its use in laboratory settings for synthesis and experimental purposes. chemuniverse.comchemicalbook.com While some high-molecular-weight ethers, such as 2-methoxy-2-methylheptane (B3057090) (MMH), have been investigated as potential gasoline additives to improve combustion and reduce emissions, specific industrial applications for this compound are not widely documented in publicly available literature. diva-portal.org The interest in such compounds often stems from the need to explore new molecules with specific physical properties that could be beneficial in various applications, from solvents to fuel components.

Isomeric Considerations: Comparative Analysis with 3,3-Bis(methoxymethyl)-2,6-dimethylheptane and Structural Implications for Chemical Behavior and Applications

Isomers are compounds that have the same molecular formula but different structural arrangements of atoms. The positioning of functional groups and alkyl chains can lead to significant differences in the physical and chemical properties of isomers.

In the case of heptane (B126788) isomers, increased branching tends to increase the diffusion coefficient of the molecule. osti.gov This is because branching can lead to a more compact, semi-spherical molecular shape, which can affect intermolecular forces and how the molecule moves through a medium. researchgate.net

A direct structural isomer of this compound is 3,3-Bis(methoxymethyl)-2,6-dimethylheptane (CAS RN: 129228-11-1). tcichemicals.com The key difference between these two molecules lies in the position of the two methoxymethyl groups along the heptane backbone.

This compound: The two methoxymethyl groups are attached to the fourth carbon atom of the 2,6-dimethylheptane (B94447) chain.

3,3-Bis(methoxymethyl)-2,6-dimethylheptane: The two methoxymethyl groups are attached to the third carbon atom of the 2,6-dimethylheptane chain. tcichemicals.com

Below is a table comparing the known properties of these two isomers.

PropertyThis compound3,3-Bis(methoxymethyl)-2,6-dimethylheptane
CAS Number 129228-07-5 sigmaaldrich.com129228-11-1 tcichemicals.com
Molecular Formula C13H28O2 chemuniverse.comC13H28O2 tcichemicals.com
Molecular Weight 216.36 g/mol chemuniverse.com216.37 g/mol tcichemicals.com
Physical State Liquid at 20°C tcichemicals.com
Purity 98% chemuniverse.com>98.0% (GC) tcichemicals.com
Synonyms 1,3-Dimethoxy-2-isopentyl-2-isopropylpropane tcichemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H28O2 B181526 4,4-Bis(methoxymethyl)-2,6-dimethylheptane CAS No. 129228-07-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-bis(methoxymethyl)-2,6-dimethylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O2/c1-11(2)7-13(9-14-5,10-15-6)8-12(3)4/h11-12H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWCLOAAEFMTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(C)C)(COC)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619574
Record name 4,4-Bis(methoxymethyl)-2,6-dimethylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129228-07-5
Record name 4,4-Bis(methoxymethyl)-2,6-dimethylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Insights for 4,4 Bis Methoxymethyl 2,6 Dimethylheptane

Historical Development of Synthesis Routes for Dialkoxymethanes

Dialkoxymethanes, also known as acetals of formaldehyde, are a fundamental class of organic compounds. Their synthesis has been a subject of study for over a century, evolving from simple acid-catalyzed reactions to more sophisticated and milder methods.

Historically, the most common method for preparing dialkoxymethanes has been the acid-catalyzed reaction of an aldehyde or ketone with an excess of alcohol. This reversible reaction requires the removal of water to drive the equilibrium towards the formation of the acetal. Early methods often employed strong mineral acids such as sulfuric acid (H₂SO₄) as catalysts.

Over time, the development of milder and more selective catalysts became a focus of research to avoid side reactions and improve yields, especially for sensitive substrates. This led to the exploration of a wide range of catalysts, as summarized in the table below.

Interactive Data Table: Evolution of Catalysts for Acetal Synthesis

Catalyst TypeExamplesAdvantagesDisadvantages
Brønsted Acids H₂SO₄, HCl, p-TsOHInexpensive, readily availableHarsh conditions, potential for side reactions
Lewis Acids ZnCl₂, FeCl₃, TiCl₄Milder than strong Brønsted acidsCan be moisture-sensitive, require stoichiometric amounts
Solid Acid Catalysts Montmorillonite K-10, Zeolites, Sulfated ZirconiaHeterogeneous, easily separable, reusableCan have lower activity than homogeneous catalysts
Heteropolyacids H₃PW₁₂O₄₀, H₄SiW₁₂O₄₀High acidity, high selectivityCan be expensive
Organocatalysts Iodine, Pyridinium p-toluenesulfonate (PPTS)Mild conditions, high chemoselectivityMay require specific solvents or conditions

More recent advancements have focused on green chemistry principles, employing environmentally benign catalysts and solvent-free conditions to synthesize acetals.

Laboratory-Scale Synthesis Protocols

A plausible laboratory-scale synthesis of 4,4-bis(methoxymethyl)-2,6-dimethylheptane would likely proceed via a two-step route, starting with the synthesis of a diol precursor, 4,4-bis(hydroxymethyl)-2,6-dimethylheptane. This precursor could be synthesized through methods analogous to the production of neopentyl glycol, which involves the aldol condensation of isobutyraldehyde with formaldehyde.

The subsequent and crucial step is the conversion of the diol to the target bis(methoxymethyl) ether. The use of methoxymethyl chloride (MOM-Cl) is a common and effective method for the protection of alcohols as their MOM ethers, a reaction that is directly applicable here.

The conversion of 4,4-bis(hydroxymethyl)-2,6-dimethylheptane to this compound can be achieved by reaction with methoxymethyl chloride in the presence of a non-nucleophilic base.

The protection of an alcohol with MOM-Cl typically proceeds via a nucleophilic substitution mechanism. Two pathways are generally considered:

Sₙ2-like mechanism: The alcohol, acting as a nucleophile, can directly attack the electrophilic carbon of MOM-Cl, with the assistance of a base to deprotonate the alcohol either before or after the attack. For sterically unhindered alcohols, this is a common pathway.

Sₙ1-like mechanism: Methoxymethyl chloride can be activated by the lone pairs on the adjacent oxygen atom, leading to the departure of the chloride ion and the formation of a highly reactive and electrophilic oxonium ion (CH₃OCH₂⁺). This cation is then trapped by the alcohol nucleophile.

Given the neopentyl-like structure of the diol precursor, where the hydroxyl groups are on primary carbons but adjacent to a sterically bulky quaternary center, the Sₙ2 pathway might be slowed down. However, the high reactivity of the oxonium ion intermediate in the Sₙ1-like pathway makes it a likely operative mechanism for this sterically hindered substrate.

The choice of reagents and their stoichiometry is critical for the successful synthesis of this compound.

Methoxymethylating Agent: Methoxymethyl chloride (MOM-Cl) is a highly effective but also carcinogenic alkylating agent. Safer alternatives like dimethoxymethane with an acid catalyst can also be used.

Base: A non-nucleophilic base is required to neutralize the HCl generated during the reaction without competing with the alcohol as a nucleophile. N,N-Diisopropylethylamine (DIPEA) is a common choice. Alternatively, a strong base like sodium hydride (NaH) can be used to first generate the dialkoxide, which then reacts with MOM-Cl.

Stoichiometry: To ensure the complete conversion of the diol to the bis(methoxymethyl) ether, a slight excess of both MOM-Cl and the base is typically used (e.g., 2.2-2.5 equivalents of each per equivalent of the diol).

The optimization of reaction conditions is essential to achieve a high yield and purity of the final product.

Interactive Data Table: Optimization of Reaction Conditions for Methoxymethylation

ParameterConditionRationale
Temperature 0 °C to room temperatureThe reaction is often initiated at a lower temperature to control the initial exotherm, and then allowed to warm to room temperature to ensure completion.
Time 1-12 hoursReaction progress is typically monitored by thin-layer chromatography (TLC) to determine the point of complete consumption of the starting diol.
Solvent Polarity Aprotic, non-polar to moderately polar solventsDichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) are commonly used as they are good solvents for the reactants and do not interfere with the reaction.

Several side reactions can occur during the methoxymethylation of the diol, and steps must be taken to minimize them.

Interactive Data Table: Potential Side Reactions and Mitigation Strategies

Side ReactionDescriptionMitigation Strategy
Incomplete Reaction Formation of the mono-methoxymethylated product.Use of a sufficient excess of MOM-Cl and base; allow for adequate reaction time.
Hydrolysis of MOM-Cl MOM-Cl can react with any trace water in the reaction mixture.Use of anhydrous solvents and reagents; perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Hydrolysis of Product The MOM ether product is sensitive to acidic conditions and can be hydrolyzed back to the diol.Ensure the reaction is maintained under basic or neutral conditions; use a non-acidic workup procedure.

Oxymethylation of Heptane (B126788) Derivatives

The synthesis of this compound can be conceptually approached through the oxymethylation of a suitable heptane derivative. A plausible and widely used method for forming the ether linkages present in the target molecule is the Williamson ether synthesis. wikipedia.orglumenlearning.commasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Once the diol is obtained, it is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl groups, forming a dialkoxide. This highly nucleophilic species then reacts with a methyl halide, such as methyl iodide (CH₃I) or methyl bromide (CH₃Br), in an SN2 reaction. The alkoxide displaces the halide, forming the two ether bonds and yielding the final product, this compound. youtube.com

The reaction mechanism proceeds via a bimolecular nucleophilic substitution (SN2) pathway. wikipedia.org The alkoxide ion performs a backside attack on the electrophilic carbon of the methyl halide, leading to an inversion of stereochemistry if the electrophile were chiral. Given the use of a simple methyl halide, this is not a concern. The choice of a primary alkyl halide is crucial as secondary and tertiary halides would favor elimination side reactions. wikipedia.orgchemistrytalk.org

Table 1: Proposed Reagents for Williamson Ether Synthesis

Role Reagent Purpose
Starting Material4,4-bis(hydroxymethyl)-2,6-dimethylheptaneProvides the carbon backbone and oxygen atoms.
BaseSodium Hydride (NaH)Deprotonates the diol to form the nucleophilic dialkoxide.
Methylating AgentMethyl Iodide (CH₃I) or Methyl Bromide (CH₃Br)Provides the methyl groups for the ether linkages.
SolventAprotic, non-nucleophilic (e.g., THF, DMF)Solvates the reactants without interfering in the reaction.

Novel Synthetic Strategies and Green Chemistry Approaches in Ether Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The principles of green chemistry can be applied to the synthesis of ethers like this compound to improve efficiency and reduce environmental impact. yale.eduacs.orgepa.gov

Key green chemistry principles applicable to ether synthesis include:

Prevention of Waste : Designing syntheses to minimize the generation of waste products. yale.eduepa.gov

Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. yale.eduacs.org The Williamson synthesis, while effective, has a moderate atom economy due to the formation of a salt byproduct (e.g., NaI or NaBr).

Use of Catalysis : Employing catalytic reagents in small amounts is superior to using stoichiometric reagents. yale.eduacs.org Research into catalytic etherification methods aims to replace the stoichiometric base used in the traditional Williamson synthesis.

Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with greener alternatives. chemistrytalk.orgyale.edu Modern approaches explore the use of aqueous media, facilitated by surfactants, to perform Williamson-type reactions, which can reduce the reliance on volatile organic solvents. researchgate.net

Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption. yale.eduepa.gov The development of microwave-assisted synthesis can significantly reduce reaction times and energy input compared to conventional heating. chegg.com

Use of Renewable Feedstocks : Sourcing starting materials from renewable biological sources rather than depleting fossil fuels. yale.eduepa.gov

One novel approach involves the use of phase-transfer catalysts, which can facilitate the reaction between an aqueous phase containing the alkoxide and an organic phase with the alkyl halide, thereby reducing the need for anhydrous organic solvents. Another strategy is the development of solid-supported catalysts that can be easily recovered and reused, simplifying purification and minimizing waste.

Table 2: Green Chemistry Considerations for Ether Synthesis

Principle Traditional Approach (Williamson) Greener Alternative
SolventsAnhydrous THF or DMFWater with surfactants, ionic liquids, or solvent-free conditions.
ReagentsStoichiometric strong base (e.g., NaH)Catalytic amounts of a base or use of reusable solid bases.
EnergyConventional heating, often for extended periodsMicrowave irradiation to reduce reaction time and energy use.
ByproductsStoichiometric salt wasteMinimized waste through catalytic cycles and improved atom economy.

Fundamental Chemical Reactivity Studies of this compound

The reactivity of this compound is primarily dictated by the presence of the two methoxymethyl ether functional groups. These groups are generally stable but can undergo specific transformations under certain conditions.

Oxidation Pathways of Methoxymethyl Groups

The methoxymethyl (MOM) ether groups can undergo oxidative cleavage. This type of reaction typically converts the ether back to the parent alcohol, or under stronger conditions, can lead to the formation of carbonyl compounds. The oxidative deprotection of MOM ethers is a useful transformation in organic synthesis.

Various reagents can be employed for this purpose. For instance, a combination of an oxidizing agent like periodic acid (HIO₃) in the presence of a promoter such as wet silica-supported sodium hydrogen sulfate (NaHSO₄·H₂O) can efficiently convert methoxymethyl ethers into their corresponding aldehydes or ketones. researchgate.net Another method involves the use of fungal peroxygenases, which can catalyze the H₂O₂-dependent cleavage of aliphatic ethers. nih.gov This enzymatic approach represents a green alternative for ether cleavage.

For this compound, oxidative cleavage of both methoxymethyl groups would regenerate the precursor diol, 4,4-bis(hydroxymethyl)-2,6-dimethylheptane. The reaction proceeds by oxidation at the carbon adjacent to the ether oxygen, leading to an unstable hemiacetal-like intermediate which then decomposes.

Reduction Processes Leading to Alcohols or Alkanes

Ethers are generally resistant to reduction. However, under specific conditions, the C-O bonds of ethers can be cleaved reductively. The reduction of ethers can lead to the formation of either alcohols or the corresponding alkanes (deoxygenation).

Primary alcohols and their ethers can be reduced to the corresponding hydrocarbons using reagents like triethylsilane (HSiEt₃) in the presence of a catalytic amount of a strong Lewis acid such as tris(pentafluorophenyl)borane (B(C₆F₅)₃). organic-chemistry.org This process effectively removes the oxygen functionality from the molecule. Applying this to this compound would be challenging and likely result in a mixture of products due to the two ether linkages. A more controlled reduction might first cleave the ether to the alcohol (see section 2.3.3) which could then be further reduced. The direct deoxygenation of alkanes from alkyl halides is also a known transformation, which could be relevant if substitution reactions are performed first. quora.comyoutube.com Greener methods for the reduction of alkenes to alkanes using hydrogen atom transfer are also being developed, which could be applied if the molecule were first converted to an alkene. dartmouth.eduorganic-chemistry.org

Substitution Reactions Involving Functional Group Exchange

The ether linkages in this compound can be cleaved by strong acids in the presence of a good nucleophile, which is a classic substitution reaction of ethers. ucsb.eduorganicmystery.com Typically, strong hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are used.

The reaction mechanism involves the initial protonation of the ether oxygen by the strong acid, which converts the methoxy (B1213986) group into a good leaving group (methanol). chemguide.co.uk A nucleophile, in this case, a halide ion (Br⁻ or I⁻), then attacks the electrophilic carbon of the methylene (B1212753) group in an SN2 reaction, displacing methanol and forming a halomethyl intermediate. libretexts.orgsavemyexams.com The other product of this initial cleavage is the alcohol.

Given the structure of this compound, the reaction with excess HI or HBr would proceed in two steps. The first substitution would yield 4-(hydroxymethyl)-4-(halomethyl)-2,6-dimethylheptane. With sufficient reagent and heat, the second hydroxyl group could be subsequently converted to another halide, resulting in 4,4-bis(halomethyl)-2,6-dimethylheptane.

Table 3: Summary of Reactivity

Reaction Type Reagents Potential Products
OxidationHIO₃ / NaHSO₄·H₂O4,4-bis(hydroxymethyl)-2,6-dimethylheptane
ReductionHSiEt₃ / B(C₆F₅)₃Complex mixture, potentially leading to deoxygenation.
SubstitutionExcess HI or HBr4,4-bis(iodomethyl)-2,6-dimethylheptane or 4,4-bis(bromomethyl)-2,6-dimethylheptane

Role of 4,4 Bis Methoxymethyl 2,6 Dimethylheptane in Advanced Catalysis

Application as an Electron Donor in Ziegler-Natta Catalytic Systems for Olefin Polymerization

In the realm of olefin polymerization, 4,4-Bis(methoxymethyl)-2,6-dimethylheptane serves as a critical internal electron donor in Ziegler-Natta (Z-N) catalyst systems. google.com These systems are fundamental to the industrial production of polyolefins like polypropylene (B1209903) and polyethylene. The addition of electron donors is essential for controlling the catalyst's stereoselectivity, which in turn dictates the properties of the final polymer. nih.govrsc.org

Internal electron donors, such as this compound, are incorporated into the solid procatalyst, typically a magnesium chloride-supported titanium tetrachloride complex. nih.govmdpi.com They are believed to selectively coordinate to the non-stereospecific sites on the MgCl2 support, thereby deactivating them and promoting the formation of highly stereoregular polymers. nih.gov The unique 1,3-diether structure of this compound is a key feature that contributes to its effectiveness. mdpi.com

Modulation of Electronic and Steric Effects on Catalyst Performance

The efficacy of this compound as an electron donor stems from a combination of its electronic and steric characteristics. mdpi.comrsc.org The two methoxy (B1213986) groups provide the necessary electron-donating capability to interact with the acidic sites on the MgCl2 support. nih.gov This electronic interaction is crucial for modifying the catalyst's surface and influencing the coordination of the titanium active species. nih.gov

Simultaneously, the bulky 2,6-dimethylheptane (B94447) backbone exerts significant steric hindrance. This steric bulk plays a vital role in controlling the access of the monomer to the active sites and influencing the stereochemistry of the polymerization process. mdpi.combham.ac.uk The interplay between these electronic and steric effects allows for fine-tuning of the catalyst's performance, leading to the production of polymers with desired properties. mdpi.comresearchgate.net

Influence on Propene and Alpha-Olefin Polymerization (e.g., Ethylene)

The use of this compound as an internal electron donor has a profound impact on the polymerization of propene and other alpha-olefins, such as ethylene. google.comgoogle.com Its presence within the Ziegler-Natta catalyst system directly influences several key aspects of the polymerization process and the resulting polymer characteristics.

A primary function of this compound is to control the stereoregularity of the polymer, particularly the isotacticity of polypropylene. bldpharm.com Isotacticity, the arrangement of methyl groups on the same side of the polymer chain, is a critical factor determining the physical and mechanical properties of polypropylene, such as its crystallinity, melting point, and stiffness. The steric hindrance provided by the bulky alkyl groups of the electron donor helps to guide the incoming propylene (B89431) monomer into a specific orientation, leading to a highly isotactic polymer chain. mdpi.com

The choice of internal electron donor also influences the molecular weight and molecular weight distribution (MWD) of the resulting polymer. bldpharm.com Catalysts employing 1,3-diethers like this compound are known to produce polypropylene with a narrower MWD compared to those using other types of donors. mdpi.com This narrower distribution indicates a more uniform polymer chain length, which can lead to improved processing characteristics and mechanical properties in the final product.

Integration into Solid Catalyst Components and Precatalyst Preparation

The synthesis of the solid Ziegler-Natta procatalyst involves the integration of the internal electron donor, this compound, onto the MgCl2 support along with the titanium compound. google.comrsc.org The preparation process typically involves the co-milling or reaction of magnesium chloride with titanium tetrachloride in the presence of the electron donor. mdpi.comgoogle.com The manner in which the donor is introduced and the conditions of the preparation can significantly affect the final catalyst morphology, the distribution of active sites, and ultimately, its performance in polymerization. nih.gov

Data Tables

Table 1: Polymerization Results with a Ziegler-Natta Catalyst using an Internal Diether Donor

Catalyst SystemPolymerization Temperature (°C)Activity (kg PP/g cat·h)Isotacticity Index (%)Molecular Weight ( g/mol )
TiCl4/MgCl2/Diether704598350,000

This table presents typical data for propylene polymerization using a Ziegler-Natta catalyst containing a 1,3-diether internal electron donor. The specific values can vary depending on the detailed catalyst composition and polymerization conditions.

Development of Non-Phthalate Catalyst Systems Utilizing the Compound

The drive to develop non-phthalate catalyst systems for polyolefin production is a significant trend in the polymer industry, motivated by regulatory pressures and a quest for improved catalyst performance. In this context, this compound and structurally similar 1,3-diethers have been identified as promising internal electron donors for Ziegler-Natta catalysts. These compounds offer a viable alternative to traditional phthalate-based donors, which have come under scrutiny due to potential environmental and health concerns.

The development of these non-phthalate systems involves the use of diether compounds, such as this compound, to control the stereospecificity of the catalyst, thereby influencing the properties of the resulting polymer, like polypropylene. Research in this area, including patent literature, describes the synthesis of novel 1,3-diether compounds and their application in Ziegler-Natta procatalysts. For instance, a patent for a process of polymerizing polypropylene utilizes a Ziegler-Natta procatalyst with a 1,3-diether internal electron donor that is structurally very similar to this compound. google.com The primary function of this diether as an internal donor is to modulate the coordination of the titanium tetrachloride (TiCl4) active sites on the magnesium chloride (MgCl2) support. This modulation is crucial for achieving high isotacticity in the polypropylene, which in turn determines its mechanical and thermal properties. The steric bulk of the substituents on the diether backbone plays a key role in this process.

Metal-Ligand Complexation Studies with Transition Metal Halides (e.g., TiCl4)

The efficacy of this compound as an internal donor in Ziegler-Natta catalysis is fundamentally linked to its ability to form complexes with the catalyst components, most notably the transition metal halide, titanium tetrachloride (TiCl4). These complexation interactions are critical in defining the structure of the active sites and, consequently, the catalytic performance.

Studies on diether internal donors have shown that they can coordinate to both the MgCl2 support and the TiCl4 species. The nature of this coordination is a key area of investigation. It is understood that the oxygen atoms of the methoxymethyl groups in this compound act as Lewis bases, donating electron pairs to the Lewis acidic titanium center of TiCl4. This interaction can lead to the formation of stable metal-ligand complexes.

Experimental Calorimetric Investigations of Complexation Enthalpies

The complexation reaction can be represented as: Diether + TiCl4 ⇌ [Diether·TiCl4]

The enthalpy change associated with this reaction is a critical parameter. A more negative ΔHc value indicates a stronger and more stable complex. This stability is crucial for the internal donor to remain coordinated to the catalyst during the polymerization process and effectively control the stereochemistry of the polymer chain growth.

Table 1: Illustrative Complexation Enthalpies of Analogous Diether Donors with TiCl4

Diether Internal Donor (Analogous)SolventComplexation Enthalpy (ΔHc) (kJ/mol)
2,2-Diisobutyl-1,3-dimethoxypropanen-Heptane-45.8
2,2-Dicyclopentyl-1,3-dimethoxypropanen-Heptane-52.3
9,9-Bis(methoxymethyl)fluorenen-Heptane-61.7

Note: The data in this table is illustrative for analogous diether compounds and is intended to demonstrate the typical range of complexation enthalpies observed in such systems. The values are not specific to this compound.

Ligand Design Principles and Structure-Property Relationships in Catalysis

The molecular structure of the diether internal donor is a critical determinant of its performance in catalysis. The design of these ligands is guided by established structure-property relationships that link the steric and electronic properties of the donor to the resulting catalyst activity, stereospecificity, and the molecular weight of the polymer.

For this compound, the key structural features that influence its catalytic behavior include:

Steric Hindrance: The bulky isobutyl groups at the 2 and 6 positions of the heptane (B126788) backbone create a sterically hindered environment around the coordinating oxygen atoms. This steric bulk is crucial for controlling the access of the monomer to the active sites, thereby promoting the formation of highly isotactic polypropylene.

Flexibility of the Diether Backbone: The conformational flexibility of the heptane chain allows the methoxymethyl groups to orient themselves optimally for coordination with the titanium center. This flexibility, however, must be balanced with sufficient rigidity to maintain a stable coordination geometry during catalysis.

Lewis Basicity of the Oxygen Atoms: The electron-donating capacity of the ether oxygen atoms determines the strength of the interaction with TiCl4. The electronic properties of the substituents on the diether can modulate this basicity.

These design principles allow for the fine-tuning of the catalyst performance by modifying the structure of the internal donor. For example, increasing the steric bulk of the substituents generally leads to higher isotacticity in the resulting polymer. The relationship between the ligand structure and the polymer properties is a central theme in the ongoing research and development of advanced Ziegler-Natta catalysts.

Computational Chemistry and Theoretical Investigations of 4,4 Bis Methoxymethyl 2,6 Dimethylheptane

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the stable conformations of flexible molecules like 4,4-Bis(methoxymethyl)-2,6-dimethylheptane. The presence of multiple rotatable bonds, particularly around the central quaternary carbon and the methoxymethyl groups, gives rise to a complex potential energy surface with numerous local minima.

Computational methods such as ab initio Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to perform geometry optimizations. These calculations can predict bond lengths, bond angles, and dihedral angles for various conformers. A systematic conformational search, often initiated using molecular mechanics and followed by quantum mechanical refinement, is necessary to identify the global minimum energy structure and the relative energies of other low-lying conformers. The bulky isobutyl groups and the two methoxymethyl substituents significantly influence the conformational preferences, leading to structures that minimize steric repulsion.

Table 1: Representative Theoretical Data for Molecular Structure Analysis

ParameterDescriptionTheoretical MethodTypical Basis SetExpected Outcome
Dihedral Angles Rotation around C-C and C-O bondsDFT (e.g., B3LYP)6-31G(d,p)Identification of gauche and anti conformers and their relative energies.
Bond Lengths C-C, C-O, C-H bond distancesDFT (e.g., B3LYP)6-31G(d,p)Optimized bond lengths for the lowest energy conformer.
Bond Angles Angles around atomic centersDFT (e.g., B3LYP)6-31G(d,p)Prediction of tetrahedral distortion due to steric hindrance.
Relative Energies Energy difference between conformersDFT, MP26-311+G(2d,p)Population analysis of different conformers at a given temperature.

This table presents a conceptual framework for the types of data generated from quantum chemical calculations for a molecule like this compound. The specific values would be dependent on the actual execution of these calculations.

Density Functional Theory (DFT) Applications in Catalytic Systems

Density Functional Theory has become a cornerstone in the study of catalytic systems due to its balance of computational cost and accuracy. For ligands like this compound, DFT is invaluable for understanding its behavior when coordinated to a metal center.

Elucidation of Complexation Energies and Binding Interactions with Metal Centers

DFT calculations are widely used to determine the thermodynamics of ligand binding to a metal center. The complexation energy, which is the energy change upon the formation of the metal-ligand complex from the free ligand and metal ion, can be calculated with good accuracy. This allows for the comparison of the binding affinity of this compound with other ligands.

Analysis of the electron density distribution, such as through Natural Bond Orbital (NBO) analysis, can reveal the nature of the metal-ligand bond, quantifying the extent of charge transfer and orbital interactions. These calculations can elucidate whether the interaction is primarily electrostatic or involves significant covalent character. For bidentate ligands, the chelate effect can also be quantified by comparing the binding of the diether to the binding of two analogous monodentate ether ligands.

Assessment of Electronic and Steric Parameters of the Compound

The electronic and steric properties of a ligand are critical to its performance in a catalytic cycle. DFT can be used to compute various descriptors that quantify these properties. researchgate.net

Electronic Parameters: The electron-donating ability of the ether oxygen atoms can be assessed by calculating the charge on these atoms (e.g., using Mulliken, NBO, or Hirshfeld population analysis) and by analyzing the energies of the frontier molecular orbitals (HOMO and LUMO). A higher energy HOMO often indicates a stronger electron-donating ligand.

Steric Parameters: The steric bulk of this compound can be quantified using several methods. The "cone angle" is a common descriptor for ligands, representing the solid angle occupied by the ligand at a certain distance from the metal center. While originally developed for phosphine (B1218219) ligands, the concept can be adapted for ethers. Another approach is to calculate the "buried volume," which represents the percentage of the volume of a sphere around the metal center that is occupied by the ligand. These steric maps are crucial for understanding how the ligand's bulk influences the coordination sphere of the metal and the accessibility of substrates. researchgate.net

Table 2: Conceptual DFT-Derived Parameters for Ligand Characterization

ParameterTypeDescriptionRelevance in Catalysis
HOMO Energy ElectronicEnergy of the Highest Occupied Molecular OrbitalIndicates the ligand's electron-donating ability.
NBO Charge on Oxygen ElectronicCalculated charge on the donor oxygen atomsQuantifies the electron density at the coordinating atoms.
Cone Angle StericA measure of the steric bulk of the ligandInfluences coordination number and substrate access to the metal center.
Buried Volume (%Vbur) StericPercentage of the coordination sphere occupied by the ligandProvides a detailed 3D measure of the steric environment created by the ligand.

This table illustrates the types of electronic and steric descriptors that can be obtained for this compound using DFT calculations to predict its behavior in catalytic applications.

Performance Evaluation of DFT Functionals (e.g., PBE, B3LYP, M06) for Metal-Ligand Interactions

The choice of the DFT functional is critical for obtaining reliable results, especially for transition metal complexes where electron correlation effects are significant. Different functionals vary in their treatment of exchange and correlation energies.

PBE (Perdew-Burke-Ernzerhof): A generalized gradient approximation (GGA) functional that is often a good starting point and computationally efficient.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that incorporates a portion of exact Hartree-Fock exchange, often providing improved accuracy for a wide range of chemical systems. imperial.ac.uk

The performance of these functionals is typically benchmarked against high-level ab initio calculations (like CCSD(T)) or experimental data for related systems. For metal-ligand bond energies, hybrid and meta-hybrid functionals often outperform GGA functionals. imperial.ac.uk

Consideration of Basis Set Superposition Error (BSSE) in Energy Calculations

When calculating interaction energies, such as the binding energy of a ligand to a metal, an artificial lowering of the energy of the complex can occur due to the "borrowing" of basis functions between the fragments (metal and ligand). This is known as the Basis Set Superposition Error (BSSE). wikipedia.org For weakly interacting systems or when using smaller basis sets, BSSE can be significant.

The counterpoise correction method, developed by Boys and Bernardi, is the most common approach to correct for BSSE. wikipedia.org This involves calculating the energies of the individual fragments (metal and ligand) in the presence of the "ghost" basis functions of the other fragment. While conceptually important, the necessity of this correction decreases with the use of larger and more complete basis sets. aip.orgchemrxiv.org

Inclusion of Solvation Models (e.g., PCM, SMD) in Thermodynamic Calculations

Reactions in organometallic chemistry are almost always carried out in solution. Therefore, accounting for the effect of the solvent is crucial for accurate thermodynamic predictions. Implicit solvation models are a computationally efficient way to include these effects.

PCM (Polarizable Continuum Model): This model represents the solvent as a continuous dielectric medium that is polarized by the solute. The solute is placed in a cavity within this continuum.

SMD (Solvation Model based on Density): This is a universal solvation model that is parameterized for a wide range of solvents and is based on the electron density of the solute.

The inclusion of these models can significantly alter the relative energies of reactants, products, and transition states, providing a more realistic description of the system's thermodynamics in a condensed phase. youtube.com

High-Level Ab Initio Methodologies (e.g., DLPNO-CCSD(T)) for Benchmarking Theoretical Models

No published studies were identified that employ high-level ab initio methods, such as the Domain-based Local Pair Natural Orbital Coupled Cluster with single, double, and perturbative triple excitations (DLPNO-CCSD(T)), for the theoretical investigation of this compound. Such computational techniques are instrumental in establishing accurate benchmark data for properties like conformational energies, reaction enthalpies, and non-covalent interaction strengths. The absence of this research indicates a lack of foundational data that would be crucial for validating and refining more computationally efficient theoretical models for this specific molecule.

Molecular Dynamics Simulations and Conformational Analysis in Different Phases

Similarly, the search yielded no specific studies on the molecular dynamics simulations of this compound. Molecular dynamics simulations are a powerful tool for exploring the conformational landscape of a molecule in different phases (gas, liquid, solid) and understanding its dynamic behavior over time. Without such studies, insights into the compound's flexibility, solvent effects, and intermolecular interactions at a molecular level remain speculative. Consequently, no data on its conformational analysis in various phases can be presented.

While the compound is listed with its basic identifiers such as CAS Registry Number 129228-07-5, molecular formula (C13H28O2), and molecular weight (216.36 g/mol ), the advanced computational and theoretical data requested is not available in the public domain. chemnet.comaaronchem.comnih.gov This highlights a potential area for future research to characterize the fundamental physicochemical properties of this compound.

Advanced Analytical Characterization Techniques for Research on 4,4 Bis Methoxymethyl 2,6 Dimethylheptane

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide a detailed picture of the atomic connectivity and functional groups present in 4,4-Bis(methoxymethyl)-2,6-dimethylheptane.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. For this compound, specific chemical shifts would be anticipated.

In ¹H NMR, the protons on the carbons adjacent to the ether oxygen (the -CH₂-O- protons) are expected to be deshielded and appear in the downfield region, typically between 3.4 and 4.5 ppm. pressbooks.publibretexts.org The methoxy (B1213986) group protons (-OCH₃) would likely resonate in a similar region. The various methyl and methylene (B1212753) protons of the dimethylheptane backbone would appear further upfield, with their specific shifts and splitting patterns providing detailed information about their connectivity.

In ¹³C NMR, the carbon atoms bonded to the ether oxygen are also shifted downfield, generally appearing in the 50-80 ppm range. pressbooks.publibretexts.org The carbons of the methoxy groups would have characteristic signals in this region as well. The remaining aliphatic carbons of the heptane (B126788) chain would be found at higher field strengths.

A hypothetical ¹³C NMR data table for this compound is presented below, based on typical values for similar structures.

Carbon Atom Predicted Chemical Shift (ppm)
C4 (quaternary)40-50
C2, C6 (methine)30-40
C1, C7, C2-CH₃, C6-CH₃ (methyl)10-25
C3, C5 (methylene)35-45
-C H₂-O- (methylene)70-80
-O-C H₃ (methoxy)50-60

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following key absorptions:

A strong, prominent C-O single bond stretching vibration is expected in the range of 1050-1150 cm⁻¹. pressbooks.publibretexts.org This is a hallmark of ether compounds.

The absence of a broad absorption around 3200-3600 cm⁻¹ would confirm the absence of hydroxyl (-OH) groups, and the lack of a strong absorption around 1700 cm⁻¹ would indicate the absence of carbonyl (C=O) groups. libretexts.org

Absorptions corresponding to C-H stretching from the alkane backbone would be observed around 2850-3000 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For dialkyl ethers, the molecular ion peak can sometimes be weak. blogspot.comwhitman.edu A common fragmentation pathway is α-cleavage, which involves the breaking of a bond adjacent to the ether oxygen. blogspot.commiamioh.edu For this compound, this could lead to the loss of a methoxymethyl radical or other alkyl fragments, resulting in characteristic fragment ions.

Ion Description
[M]+Molecular Ion
[M - CH₃O]+Loss of a methoxy radical
[M - CH₂OCH₃]+Loss of a methoxymethyl radical (α-cleavage)
[M - C₄H₉]+Loss of a butyl radical from the heptane chain

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are crucial for separating components of a mixture and assessing the purity of a compound. Gas chromatography and high-performance liquid chromatography are the primary methods that would be used for this compound.

Gas Chromatography (GC):

Given its likely volatility, gas chromatography would be an effective technique for analyzing this compound. High-temperature GC (HTGC) coupled with a mass spectrometer (GC-MS) would be particularly useful for this high-molecular-weight ether. nih.govgcms.czrestek.com This method allows for the separation of the compound from any potential impurities and provides simultaneous mass spectral data for identification. The choice of a suitable capillary column, such as one with a non-polar stationary phase, would be critical for achieving good resolution. danaher.com

High-Performance Liquid Chromatography (HPLC):

For non-volatile impurities or for quantitative analysis without derivatization, reversed-phase HPLC would be the method of choice. chromatographyonline.com Since this compound is a non-polar aliphatic compound, a non-polar stationary phase like C18 or C8 would be used. waters.compharmaknowledgeforum.com The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Detection could be achieved using a refractive index detector or an evaporative light scattering detector, as the compound lacks a strong UV chromophore.

Thermal Analysis Techniques for Stability and Phase Transitions

Thermal analysis techniques provide information about the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as it is heated. This technique would be used to assess the thermal stability of this compound. The onset temperature of decomposition would indicate the upper limit of its thermal stability. For poly(ether-ether-ketone), another ether-containing polymer, decomposition is believed to initiate at the ether linkages. scielo.br A similar mechanism might be expected for the title compound. TGA can also quantify the amount of residual solvent or other volatile impurities. unizg.hr

Differential Scanning Calorimetry (DSC):

DSC measures the heat flow into or out of a sample as it is heated or cooled. wikipedia.orgnih.gov This technique would be used to determine key thermal transitions such as the melting point, boiling point, and any glass transitions if the compound can be vitrified. wikipedia.org For organic hydrocarbons, DSC is a valuable tool for determining properties like the enthalpy of fusion. acs.org In the case of this compound, DSC could also be used to study its oxidative stability by monitoring the heat released during oxidation. wikipedia.org

Emerging Applications and Future Research Directions of 4,4 Bis Methoxymethyl 2,6 Dimethylheptane

Role as a Versatile Building Block in Complex Organic Synthesis

4,4-Bis(methoxymethyl)-2,6-dimethylheptane serves as a fundamental component in the synthesis of complex organic molecules. Organic building blocks are crucial for creating a wide range of products, including polymers and active pharmaceutical ingredients (APIs). The adaptability and diverse nature of these building blocks make them essential in both industrial and academic research settings. The molecular structure of this compound, with its two methoxymethyl groups, offers specific reactive sites that can be utilized in the construction of larger and more intricate molecular architectures. While the full extent of its applications is still being explored, its role as a building block is a key area of interest for chemists developing new synthetic methodologies.

Potential as a Pharmaceutical Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

The compound this compound has been identified as a vital intermediate in the production of pharmaceuticals. Pharmaceutical intermediates are the chemical compounds that form the stepping stones in the synthesis of the final active pharmaceutical ingredient (API).

Quality Control and Characterization Requirements for Pharmaceutical Intermediates

For any compound to be used as a pharmaceutical intermediate, it must undergo rigorous characterization and quality control to ensure its purity and consistency. This is essential to guarantee the quality and safety of the final API. The quality control process for intermediates typically involves a battery of analytical tests to confirm the compound's identity, purity, and impurity profile. These measures are necessary to comply with strict regulatory standards in the pharmaceutical industry.

Below is an interactive data table summarizing the typical quality control parameters for a pharmaceutical intermediate.

ParameterSpecificationTest Method
AppearanceColorless to Yellow LiquidVisual Inspection
IdentityConforms to Reference StandardSpectroscopy (e.g., NMR, IR)
Purity≥ 98%Chromatography (e.g., GC, HPLC)
Water Content≤ 0.5%Karl Fischer Titration
Heavy Metals≤ 10 ppmICP-MS or AAS
Residual SolventsComplies with ICH GuidelinesHeadspace GC

Integration into Advanced Polymer and Resin Compositions (e.g., Polypropylene-based Resins)

Currently, there is limited publicly available information detailing the specific integration of this compound into advanced polymer and resin compositions, such as those based on polypropylene (B1209903). The unique structure of the molecule suggests potential applications in modifying polymer properties, but further research is needed to substantiate these possibilities.

Environmental Transformation Pathways and Fate Studies

Detailed studies on the environmental transformation pathways and fate of this compound are not widely available in the public domain. Understanding the environmental impact of chemical compounds is a critical aspect of green chemistry and sustainable industrial practices. Future research in this area would be beneficial to assess the compound's persistence, bioaccumulation potential, and ultimate fate in the environment.

Design and Synthesis of Related Bis(methoxymethyl) Derivatives for Targeted Applications

The design and synthesis of new derivatives based on the this compound scaffold present an opportunity for developing compounds with tailored properties for specific applications. By modifying the core structure, it may be possible to create novel molecules with enhanced performance characteristics for use in pharmaceuticals, materials science, or other fields. This remains an active area for future research and innovation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4-Bis(methoxymethyl)-2,6-dimethylheptane, and how can researchers optimize reaction conditions?

  • Methodological Answer : The compound is synthesized via alkylation of precursors like 2,6-dimethylheptane with methoxymethyl groups. A common approach involves acid-catalyzed reactions (e.g., sulfuric acid) under controlled temperatures (50–80°C) . Optimization can leverage factorial design experiments to test variables like catalyst concentration, temperature, and reaction time. Orthogonal arrays (e.g., Taguchi methods) are recommended for efficient parameter screening .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for purity assessment, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm methoxymethyl and methyl group positions. Differential scanning calorimetry (DSC) can assess thermal stability, as decomposition products (e.g., CO, CO₂) may form above 200°C .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : The compound is classified as a Category 3 flammable liquid (H226) and exhibits acute oral toxicity (H302). Use fume hoods for synthesis, store under inert gas (N₂/Ar), and avoid contact with oxidizers. Emergency protocols should include carbon monoxide detectors due to decomposition risks .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or COMSOL Multiphysics) predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density functional theory (DFT) can model electron density distributions to predict sites for nucleophilic/electrophilic attacks. COMSOL Multiphysics simulations enable reaction pathway optimization by coupling heat transfer and fluid dynamics data, particularly for scaling up syntheses in flow reactors .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for its synthesis?

  • Methodological Answer : Discrepancies in catalytic yields may arise from unaccounted variables (e.g., moisture sensitivity of catalysts). Use response surface methodology (RSM) to identify interactive effects between variables. Cross-validate results with kinetic studies (e.g., Arrhenius plots) to isolate rate-limiting steps .

Q. How does the compound’s steric hindrance influence its utility in asymmetric catalysis or polymer precursor applications?

  • Methodological Answer : The bulky 4,4-bis(methoxymethyl) groups create steric environments that can stabilize transition states in asymmetric catalysis. To assess polymer compatibility, conduct copolymerization trials with diols/diacids, monitoring molecular weight distribution via gel permeation chromatography (GPC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.